1,2-Benzisothiazol-7-amine
Overview
Description
1,2-Benzisothiazol-7-amine is an organic compound belonging to the class of benzisothiazoles. These compounds are characterized by a benzene ring fused to an isothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1,2-Benzisothiazol-7-amine, also known as Benzisothiazolinone (BIT), is an organic compound that is structurally related to isothiazole . It has been found to have a high potency for inhibiting caspase-7 activity . Caspases are the intracellular ‘death enzyme’ class, and a protease family that plays an active role in the initiation and execution of apoptosis .
Mode of Action
The mode of action of this compound involves its interaction with caspases, particularly caspase-7 . The compound has been found to inhibit the activity of caspase-7, which plays a crucial role in the process of apoptosis . This inhibition can lead to changes in the normal process of cell death, potentially affecting various biological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting caspase-7, the compound can disrupt the normal process of apoptosis, leading to changes in cell death and potentially affecting tissue development and homeostasis .
Pharmacokinetics
It is known that the compound is dependent on cytochrome p450 (cyp) 3a4 for its metabolism . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of caspase-7 activity . This can lead to a disruption in the normal process of apoptosis, potentially affecting various biological processes. The compound has been found to show significant protection against apoptosis in human Jurkat T cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is widely used as a preservative in various products, including emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions . The efficacy and stability of the compound can be affected by the specific environment in which it is used. More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and degradation over time .
Dosage Effects in Animal Models
The effects of 1,2-Benzisothiazol-7-amine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazol-7-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the benzisothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the use of green chemistry principles is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazoles .
Scientific Research Applications
1,2-Benzisothiazol-7-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: Another benzisothiazole derivative with antimicrobial properties.
Benzothiazole: A related compound with applications in medicinal chemistry and industrial processes.
Uniqueness
1,2-Benzisothiazol-7-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzisothiazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,2-benzothiazol-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEROCZWWNXWPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237904 | |
Record name | 1,2-Benzisothiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-79-9 | |
Record name | 1,2-Benzisothiazol-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089795799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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